molecular formula C13H14O3 B14434154 3-(2-Phenylethyl)oxane-2,6-dione CAS No. 82923-84-0

3-(2-Phenylethyl)oxane-2,6-dione

Cat. No.: B14434154
CAS No.: 82923-84-0
M. Wt: 218.25 g/mol
InChI Key: QIOYOWXYQTTXAE-UHFFFAOYSA-N
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Description

3-(2-Phenylethyl)oxane-2,6-dione is an organic compound with the molecular formula C₁₃H₁₄O₃ It is a member of the oxane family, characterized by a six-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Phenylethyl)oxane-2,6-dione typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylethyl ketone with diethyl oxalate under basic conditions, followed by cyclization to form the oxane ring. The reaction conditions often include the use of a strong base such as sodium hydride (NaH) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures (70-110°C) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-Phenylethyl)oxane-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3-(2-Phenylethyl)oxane-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 3-(2-Phenylethyl)oxane-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Phenylethyl)oxane-2,6-dione is unique due to its specific phenylethyl substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized compounds and materials with tailored properties .

Properties

82923-84-0

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

3-(2-phenylethyl)oxane-2,6-dione

InChI

InChI=1S/C13H14O3/c14-12-9-8-11(13(15)16-12)7-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2

InChI Key

QIOYOWXYQTTXAE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)OC(=O)C1CCC2=CC=CC=C2

Origin of Product

United States

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